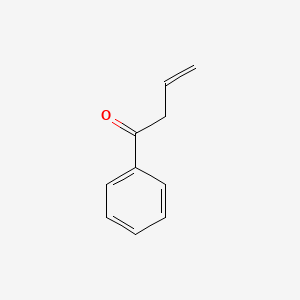
1-Phenylbut-3-en-1-one
Descripción general
Descripción
1-Phenylbut-3-en-1-one is a chemical compound with the molecular formula C10H10O . It has a molecular weight of 146.19 . It is a compound that can be used for research and development .
Synthesis Analysis
The synthesis of 1-Phenylbut-3-en-1-one involves several steps. It starts with the acylation of benzene with 4-chlorobutyryl chloride. The resulting α-methylene group is then oxidized to 1,2-diketone in three steps: successive bromination, substitution with lithium hydroxide, and oxidation of α-hydroxyketone with potassium dichromate. The final step is the dehydrochlorination of 4-chloro-1-phenyl-butane-1,2-dione .Molecular Structure Analysis
The InChI code for 1-Phenylbut-3-en-1-one is 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The attempted copolymerization of this monomer with styrene, using AIBN as the initiator, was unsuccessful . More research is needed to understand the chemical reactions involving 1-Phenylbut-3-en-1-one.Aplicaciones Científicas De Investigación
Choroidal Neovascularization Inhibition
1-Phenylbut-3-en-1-one: has been identified as a potential inhibitor of choroidal neovascularization. This is a process where new blood vessels develop in the eye, which can lead to vision loss if uncontrolled. The compound’s ability to inhibit this process could make it valuable in the treatment of eye diseases that involve neovascularization .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound is an analogue of phenyl vinyl ketone , which might suggest similar targets and interactions
Mode of Action
It’s synthesized from 4-chlorobutyryl chloride . The resulting α-methylene group is oxidized to 1,2-diketone in three steps: successive bromination, substitution with lithium hydroxide, and oxidation of α-hydroxyketone with potassium dichromate . The final step is dehydrochlorination of 4-chloro-1-phenyl-butane-1,2-dione
Biochemical Pathways
It’s known that the compound is effective as a choroidal neovascularization inhibitor , suggesting it may influence pathways related to angiogenesis or vascular development. More research is needed to elucidate the exact pathways and their downstream effects.
Result of Action
It’s known that the compound can inhibit the development of new blood vessels in the eye , suggesting it may have anti-angiogenic effects at the cellular level. More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Propiedades
IUPAC Name |
1-phenylbut-3-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKDNCOQBBOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbut-3-en-1-one | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



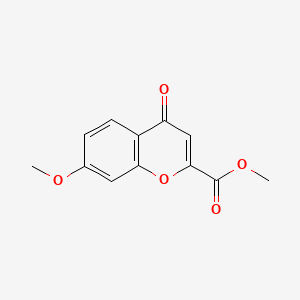
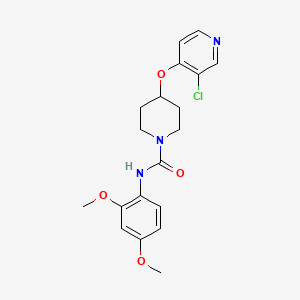


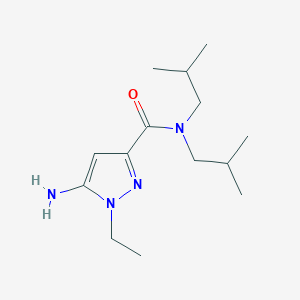
![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930764.png)
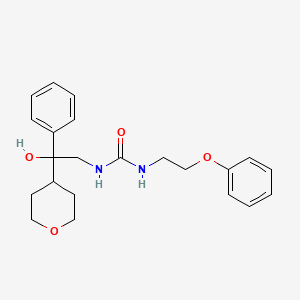
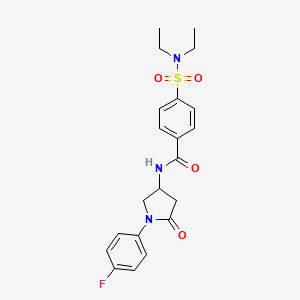
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)
![N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2930774.png)
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)
![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)
